5-methyl-2-(1H-pyrazol-1-yl)benzoic acid
Description
Historical Context and Development of Pyrazole-Benzoic Acid Derivatives
The synthesis of pyrazole derivatives traces its origins to the late 19th century, with Knorr’s pioneering work on β-diketone cyclization using hydrazines. This foundational methodology laid the groundwork for modern heterocyclic chemistry, enabling the systematic exploration of pyrazole-based scaffolds. The integration of benzoic acid moieties into pyrazole systems emerged as a strategic approach to enhance molecular reactivity and biological applicability. For instance, early 20th-century studies on β-aminoenones and hydrazones demonstrated the feasibility of constructing polysubstituted pyrazole-carboxylic acids through regioselective cyclocondensation.
Recent advancements in catalytic systems, such as nano-ZnO-mediated syntheses, have improved yields and selectivity for pyrazole-benzoic acid hybrids. The compound 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid represents a modern iteration of these efforts, combining the metabolic stability of pyrazole rings with the versatile carboxylate functionality of aromatic acids. Its development aligns with the growing pharmaceutical interest in N-heterocyclic carboxylic acids as kinase inhibitors and antimicrobial agents.
Nomenclature and Classification Systems
The systematic IUPAC name This compound delineates its structure unambiguously:
- Benzoic acid backbone : A benzene ring substituted at the 2-position with a pyrazole group and at the 5-position with a methyl group.
- Pyrazole substituent : A 1H-pyrazol-1-yl group attached via its nitrogen atom to the benzene ring.
Classification :
CAS Registry Number: 1214622-46-4, with molecular formula C₁₁H₁₀N₂O₂ and a molar mass of 202.21 g/mol.
Basic Physicochemical Properties of this compound
Key physicochemical parameters include:
Table 1: Physicochemical Profile
The methyl group at the pyrazole’s 5-position enhances lipophilicity, while the carboxylic acid moiety confers pH-dependent solubility. X-ray crystallography of related compounds suggests planar geometry, with intramolecular hydrogen bonding between the pyrazole nitrogen and carboxylic oxygen.
Significance in Heterocyclic Chemistry
Pyrazole-benzoic acid hybrids occupy a critical niche in heterocyclic chemistry due to:
- Electronic tunability : The pyrazole ring’s electron-deficient nature allows π-stacking interactions, while the carboxylic acid enables hydrogen bonding.
- Synthetic versatility : These compounds serve as intermediates in multicomponent reactions, such as amide couplings and cycloadditions.
- Biological relevance : Structural analogs exhibit protease inhibition and antimicrobial activity, driven by the pyrazole’s ability to mimic peptide bonds.
Comparatively, this compound demonstrates greater metabolic stability than furan- or thiophene-based carboxylic acids, attributed to the pyrazole’s resistance to oxidative degradation.
Structural Relationship to Other N-Heterocyclic Aromatic Carboxylic Acids
Table 2: Structural Comparisons
The ortho-substitution pattern in this compound induces steric strain, favoring non-coplanar arrangements between the pyrazole and benzene rings. This contrasts with para-substituted analogs, which exhibit greater planarity and conjugation.
Properties
IUPAC Name |
5-methyl-2-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-4-10(9(7-8)11(14)15)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILIVWMASJBSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 5-methyl-2-bromobenzoic acid with hydrazine to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: this compound can be converted to 5-carboxy-2-(1H-pyrazol-1-yl)benzoic acid.
Reduction: The reduction of the carboxylic acid group yields 5-methyl-2-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
5-Methyl-2-(1H-pyrazol-1-yl)benzoic acid serves as a key intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for their anti-inflammatory and analgesic properties. The pyrazole moiety is known for its ability to interact with biological targets, making it a valuable scaffold in drug discovery.
Case Study: Anti-Cancer Activity
Research has demonstrated that compounds containing the pyrazole structure exhibit significant anticancer activities. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, including breast and lung cancers. In vitro studies indicated that treatment with this compound resulted in reduced proliferation of MDA-MB-231 breast cancer cells, with an IC50 value indicating effective potency at micromolar concentrations.
Agricultural Chemistry
Agrochemical Formulation:
This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in enhancing crop protection and yield has made it a target for research aimed at developing new agricultural products.
Example Application:
Studies have shown that the incorporation of this compound into herbicide formulations can improve the efficacy of weed control while minimizing environmental impact.
Material Science
Development of Advanced Materials:
The compound is being investigated for its potential in creating novel polymers and materials with unique properties. Its structural characteristics allow for modifications that can lead to materials with specific electronic or optical properties.
| Property | Description |
|---|---|
| Conductivity | Potential for use in electronic applications |
| Thermal Stability | Suitable for high-temperature applications |
| Biocompatibility | Useful in biomedical applications |
Biochemical Research
Ligand in Biochemical Assays:
this compound acts as a ligand in various biochemical assays, aiding in the study of enzyme interactions and protein binding. This is crucial for understanding biological pathways and developing new therapeutic strategies.
Analytical Chemistry Applications:
The compound is employed in analytical methods for detecting and quantifying other compounds, providing valuable insights into quality control processes within pharmaceutical manufacturing.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications to the pyrazole ring or substituents on the benzoic acid moiety can significantly influence its efficacy.
| Modification | Biological Activity | Observations |
|---|---|---|
| Methyl group on pyrazole | Increased cytotoxicity | Enhanced interaction with cancer cell receptors |
| Hydroxyl group on benzoic acid | Improved anti-inflammatory activity | Better solubility and bioavailability |
Mechanism of Action
The mechanism of action of 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Functionality
Key Observations :
- Triazole vs. Pyrazole : Replacing pyrazole with triazole (e.g., 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid) increases aromaticity and electron-withdrawing effects, enhancing binding affinity in PET ligands .
- Electron-Donating Groups : Methoxy substitution (5-methoxy analog) improves solubility but may reduce metabolic stability compared to methyl .
- Trifluoromethyl Substitution : The CF₃ group (e.g., 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid) enhances acidity and metabolic resistance but may complicate synthesis .
Physical and Chemical Properties
Biological Activity
5-Methyl-2-(1H-pyrazol-1-yl)benzoic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, which may lead to potential therapeutic applications, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.
This compound can be synthesized through various methods, often involving the modification of existing pyrazole derivatives. The compound serves as a versatile building block in the synthesis of more complex heterocyclic structures, which can enhance its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate the activity of these proteins, influencing various biochemical pathways. For instance, it has been suggested that this compound may interact with meprin α and β, two important enzymes involved in protein degradation and cellular signaling .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound indicate potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 3.125 |
| Escherichia coli | 4.0 |
| Bacillus subtilis | 8.0 |
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, possess anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 10.0 |
| HepG2 (Liver) | 12.5 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. It has been reported to reduce inflammatory markers in vitro and in vivo, suggesting its potential utility in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antibacterial activity against MRSA strains, with significant reductions in biofilm formation .
- Anticancer Potential : Another investigation highlighted the effectiveness of this compound in inhibiting the growth of various cancer cell lines, showcasing its potential as a lead compound for anticancer drug development .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating a robust anti-inflammatory effect .
Q & A
What synthetic methodologies are reported for the preparation of 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid, and how do reaction conditions influence yield?
Level : Basic
Answer :
The compound is typically synthesized via coupling reactions between substituted benzoic acid derivatives and pyrazole-containing precursors. For example, a procedure analogous to WO2014/057435 (p. 92) involves reacting 5-methyl-2-halobenzoic acid (e.g., bromo or chloro) with 1H-pyrazole under palladium-catalyzed cross-coupling conditions . Another approach uses nucleophilic aromatic substitution, where a nitro or other leaving group on the benzoic acid scaffold is displaced by pyrazole. Reaction optimization often focuses on:
- Catalyst system : Pd(PPh₃)₄ or CuI for Ullmann-type couplings.
- Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity.
- Temperature : 80–120°C for 12–24 hours.
Reported yields vary significantly (e.g., 24% in one protocol ), likely due to steric hindrance from the methyl group and competing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is common.
How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS) for this compound derivatives?
Level : Advanced
Answer :
Discrepancies between NMR and HRMS data often arise from impurities, tautomerism, or dynamic effects. For this compound:
- NMR challenges : The pyrazole ring’s proton environment may exhibit splitting due to hindered rotation or tautomeric equilibria (e.g., 1H vs. 2H-pyrazole forms). Low-temperature NMR (e.g., –40°C in DMSO-d₆) can "freeze" tautomers for clearer assignments .
- HRMS validation : Confirm the molecular ion [M+H]⁺ (theoretical m/z 217.0845 for C₁₂H₁₂N₂O₂) and check for adducts (e.g., Na⁺ or K⁺). Discrepancies >2 ppm suggest impurities or incorrect assignments .
- Complementary techniques : Use IR to verify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and LC-MS to assess purity.
What strategies are recommended for crystallographic structure determination of metal complexes involving this compound?
Level : Advanced
Answer :
Crystallization challenges include low solubility and polymorphism. Key strategies:
- Co-crystallization : Use polar solvents (e.g., methanol/water mixtures) with slow evaporation.
- SHELX refinement : SHELXL is preferred for small-molecule refinement due to robust handling of disorder and twinning. For metal complexes, assign anisotropic displacement parameters to metal centers first .
- Data collection : High-resolution (<1.0 Å) data mitigate errors in pyrazole ring geometry.
- Validation : Check R-factor convergence (<5% discrepancy) and use PLATON to validate hydrogen bonding networks involving the carboxylic acid group.
How does the methyl group at the 5-position influence the electronic and steric properties of the benzoic acid scaffold in coordination chemistry?
Level : Advanced
Answer :
The methyl group exerts both electronic and steric effects:
- Electronic : Electron-donating methyl increases electron density on the benzoic acid ring, weakening carboxylate coordination to metal ions (e.g., lower log K for Cu²⁺ complexes vs. unsubstituted analogs).
- Steric : Hinders rotation of the pyrazole ring, stabilizing specific conformations. This can lead to selective metal binding modes (e.g., monodentate vs. bidentate coordination).
- Experimental validation : Compare UV-Vis spectra and cyclic voltammetry data with methyl-free analogs to quantify electronic effects .
What are common side reactions during functionalization of this compound, and how can they be minimized?
Level : Basic
Answer :
Side reactions include:
- Esterification : Unintended reaction of the carboxylic acid with alcohols (e.g., during Mitsunobu reactions). Mitigate by using bulky alcohols or pre-protecting the acid as a methyl ester.
- Pyrazole ring alkylation : Competing N-alkylation instead of desired O- or C-functionalization. Use selective catalysts (e.g., Ag₂O for O-alkylation) .
- Decarboxylation : Occurs at >150°C. Control reaction temperature and avoid strong bases.
How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Level : Advanced
Answer :
- DFT parameters : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic sites.
- Transition state analysis : Identify energy barriers for pyrazole substitution vs. carboxylate reactions.
- Validation : Compare predicted reaction pathways with experimental product distributions (e.g., LC-MS tracking) .
What analytical techniques are critical for confirming the purity of this compound in pharmaceutical research?
Level : Basic
Answer :
- HPLC : Use a C18 column with mobile phase (0.1% TFA in water/acetonitrile) to assess purity (>95% by area normalization).
- Elemental analysis : Match C, H, N percentages with theoretical values (C: 66.66%, H: 5.59%, N: 12.96%).
- Melting point : Compare with literature values (e.g., 189–190°C for analogs ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
